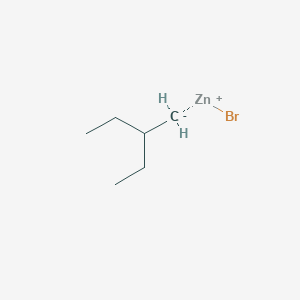
Calcium diethanolate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Calcium diethanolate is an organometallic compound that consists of calcium ions coordinated with ethanolate ligands. This compound is of interest due to its potential applications in various fields, including materials science and catalysis. The unique properties of this compound, such as its reactivity and coordination chemistry, make it a valuable subject of study.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Calcium diethanolate can be synthesized through the reaction of calcium metal with ethanol. The reaction typically occurs under an inert atmosphere to prevent oxidation. The general reaction is as follows: [ \text{Ca} + 2 \text{C}_2\text{H}_5\text{OH} \rightarrow \text{Ca(OCH}_2\text{CH}_3\text{)}_2 + \text{H}_2 ]
Industrial Production Methods: In an industrial setting, the production of this compound involves the use of high-purity calcium metal and ethanol. The reaction is carried out in a controlled environment to ensure the purity and yield of the product. The process may involve additional steps such as purification and crystallization to obtain the desired compound in its pure form.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the ethanolate ligands are oxidized to form corresponding aldehydes or acids.
Reduction: The compound can also participate in reduction reactions, where it acts as a reducing agent.
Substitution: this compound can undergo substitution reactions where the ethanolate ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Various ligands such as halides, amines, or phosphines can be used in substitution reactions.
Major Products Formed:
Oxidation: Aldehydes, acids, and other oxidized products.
Reduction: Reduced forms of the ligands or the calcium center.
Substitution: New organometallic compounds with different ligands.
Applications De Recherche Scientifique
Calcium diethanolate has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organometallic compounds and as a reagent in various chemical reactions.
Biology: The compound’s reactivity makes it useful in studying biological processes that involve metal ions.
Industry: Used in the production of materials with specific properties, such as catalysts and polymers.
Mécanisme D'action
The mechanism of action of calcium diethanolate involves the coordination of calcium ions with ethanolate ligands. This coordination affects the reactivity and stability of the compound. The molecular targets include various substrates that can interact with the calcium center, leading to different chemical transformations. The pathways involved depend on the specific reactions and conditions used.
Comparaison Avec Des Composés Similaires
Calcium Ethoxide: Similar in structure but with ethoxide ligands instead of ethanolate.
Calcium Methanolate: Contains methanolate ligands.
Calcium Propanolate: Contains propanolate ligands.
Comparison:
Reactivity: Calcium diethanolate may exhibit different reactivity compared to its analogs due to the size and electronic properties of the ethanolate ligands.
Stability: The stability of this compound can vary based on the ligand environment and reaction conditions.
Applications: While similar compounds may have overlapping applications, this compound’s unique properties can make it more suitable for specific uses in catalysis and materials science.
Propriétés
Numéro CAS |
2914-17-2 |
|---|---|
Formule moléculaire |
C2H6CaO |
Poids moléculaire |
86.15 g/mol |
Nom IUPAC |
calcium;ethanolate |
InChI |
InChI=1S/C2H6O.Ca/c1-2-3;/h3H,2H2,1H3; |
Clé InChI |
JOAISNMPBNLOCX-UHFFFAOYSA-N |
SMILES |
CC[O-].CC[O-].[Ca+2] |
SMILES canonique |
CCO.[Ca] |
| 2914-17-2 | |
Pictogrammes |
Flammable; Corrosive; Irritant |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


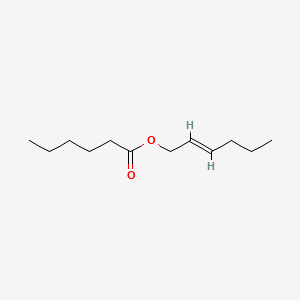

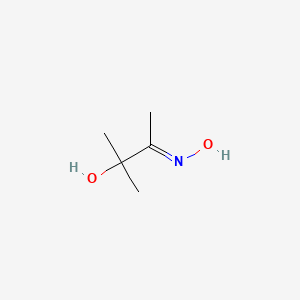
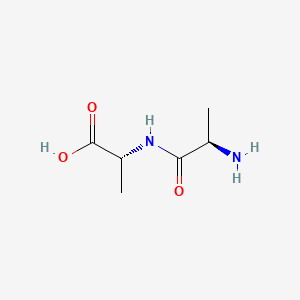
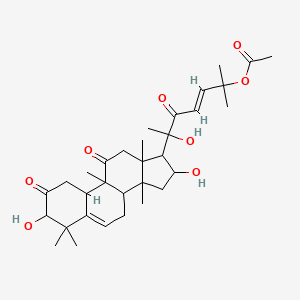
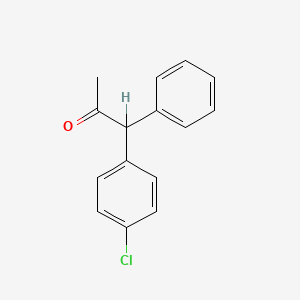
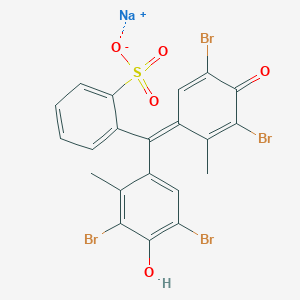
![1H-imidazo[4,5-b]pyrazine](/img/structure/B1587860.png)



